The compound was synthesized and characterized through various studies, with significant contributions from medicinal chemistry research aimed at improving selectivity and efficacy against mutated forms of the epidermal growth factor receptor. The synthesis and optimization processes involved advanced techniques such as automated flow reactors and high-performance liquid chromatography .
AZD-9291 dimesylate is classified as an irreversible small molecule inhibitor that selectively targets the mutated forms of the epidermal growth factor receptor. It belongs to a class of compounds known as pyrimidine-based inhibitors, which are designed to covalently bind to specific cysteine residues in the target protein, thus inhibiting its activity.
The synthesis of AZD-9291 involves several key steps that include amide coupling reactions followed by elimination reactions. Recent advancements have utilized self-optimizing flow reactors to enhance the efficiency of these reactions. For instance, a telescoped reaction sequence was employed to achieve high yields of the final product .
AZD-9291 has a complex molecular structure characterized by a molecular formula of C28H33N7O2 and a molecular weight of 499.61 g/mol. The compound features multiple functional groups that contribute to its pharmacological activity, including a pyrimidine core that is essential for its interaction with the epidermal growth factor receptor.
The structural analysis reveals that AZD-9291 contains an electrophilic functionality that allows it to form a covalent bond with cysteine 797 in the epidermal growth factor receptor, which is crucial for its mechanism of action .
AZD-9291 primarily undergoes covalent modification of the epidermal growth factor receptor through its interaction with cysteine residues. This reaction inhibits receptor activation and downstream signaling pathways that promote tumor growth.
The specific reaction involves nucleophilic attack by the thiol group of cysteine 797 on the electrophilic carbon atom of AZD-9291, leading to the formation of a stable thioether bond. This irreversible binding effectively prevents further activation of the receptor by its natural ligands .
The mechanism by which AZD-9291 exerts its therapeutic effects involves selective inhibition of mutated forms of the epidermal growth factor receptor. By covalently binding to cysteine 797, AZD-9291 blocks ATP binding and subsequent phosphorylation events necessary for receptor activation.
Clinical studies have demonstrated that AZD-9291 is significantly more potent against mutant forms compared to wild-type epidermal growth factor receptors, achieving greater than 30-fold selectivity for T790M mutations . This selectivity minimizes off-target effects and enhances therapeutic efficacy.
AZD-9291 dimesylate appears as a solid compound at room temperature, with properties such as:
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its chemical properties are critical for formulation development and delivery methods in clinical settings.
AZD-9291 is primarily used in oncology for treating non-small cell lung cancer patients who have developed resistance to first-generation epidermal growth factor receptor inhibitors. Its ability to selectively target mutated receptors makes it an important tool in precision medicine approaches aimed at improving patient outcomes.
In addition to its therapeutic applications, AZD-9291 serves as a valuable research tool for studying mechanisms of drug resistance in cancer biology and exploring new therapeutic strategies against resistant tumor phenotypes .
Epidermal Growth Factor Receptor (EGFR) mutations occur in 10-15% of non-small cell lung cancer (NSCLC) cases in Western populations and represent a critical oncogenic driver. These mutations—predominantly exon 19 deletions (Ex19del) and the L858R point mutation in exon 21—constitutively activate EGFR tyrosine kinase signaling, promoting uncontrolled cellular proliferation and survival. The discovery of EGFR as a therapeutic target revolutionized NSCLC management, shifting treatment paradigms from cytotoxic chemotherapy to precision-targeted inhibition [3] [7].
EGFR tyrosine kinase inhibitors (TKIs) are classified by generation based on their target selectivity and ability to overcome resistance:
First-generation TKIs (gefitinib, erlotinib):These reversible ATP-competitive inhibitors selectively target EGFR-sensitizing mutations (Ex19del, L858R). Landmark trials (OPTIMAL, EURTAC, IPASS) established their superiority over platinum-doublet chemotherapy, with median progression-free survival (PFS) of 9.2–13.1 months vs. 4.6–6.3 months [3]. However, >50% of patients acquired resistance within 10–14 months, primarily through the T790M gatekeeper mutation in exon 20 [4].
Second-generation TKIs (afatinib, dacomitinib):Designed as irreversible pan-HER inhibitors, these agents covalently bind cysteine-797 (C797) in the EGFR kinase domain. While they demonstrated improved PFS (11.0–13.6 months) in LUX-Lung trials, dose-limiting toxicity from wild-type EGFR inhibition and limited efficacy against T790M restricted their utility [3] [4].
Third-generation TKIs (osimertinib/AZD-9291):These mutant-selective irreversible inhibitors potently target T790M and sensitizing mutations while sparing wild-type EGFR. Osimertinib’s superior CNS penetration and reduced off-target effects positioned it as the cornerstone first-line therapy for advanced EGFR-mutant NSCLC [3] [7].
Table 1: Evolution of EGFR-TKIs in NSCLC
Generation | Examples | Key Targets | Median PFS (Months) | Primary Limitations |
---|---|---|---|---|
First | Gefitinib, Erlotinib | EGFR-sensitizing mutations | 9.2–13.1 | T790M-mediated resistance (50–60%) |
Second | Afatinib | Pan-HER family | 11.0–13.6 | Wild-type EGFR toxicity |
Third | Osimertinib (AZD-9291) | Sensitizing + T790M mutations | 18.9 (FLAURA trial) | C797S-mediated resistance |
The T790M mutation (c.2369C>T, p.Thr790Met) represents the most frequent resistance mechanism to first-generation EGFR-TKIs, occurring in 50–60% of cases [2] [6]. Biochemically, T790M confers resistance through two mechanisms:
Beyond T790M, in vitro and clinical biopsy studies identified heterogeneous resistance pathways:
Table 2: Molecular Resistance Mechanisms to Early-Generation EGFR-TKIs
Mechanism | Frequency | Key Features | Therapeutic Implications |
---|---|---|---|
EGFR T790M | 50–60% | Steric hindrance + increased ATP affinity | Responsive to 3rd-gen TKIs |
Bypass Signaling | 15–25% | MET/HER2 amplification; PIK3CA mutations | Requires combination therapy |
Histologic Shift | 14% | SCLC transformation; EMT phenotype | Platinum/etoposide for SCLC |
Tertiary EGFR Mutations | 10–15% | C797S (covalent bond disruption) | Sensitive to 1st-gen TKIs if in cis |
AZD-9291 (osimertinib dimesylate) emerged from rational drug design to address T790M-mediated resistance. Its core pharmacophore includes:
In vitro profiling demonstrated exceptional selectivity:
Preclinical studies validated its efficacy:
The AURA clinical trial series translated these findings to humans, confirming response rates >60% in T790M-positive NSCLC and establishing osimertinib as the first FDA-approved T790M-targeted agent (2015) and subsequent first-line standard (2018) [3] [7].
Table 3: Preclinical Profile of Osimertinib (AZD-9291)
Parameter | Value | Biological Context |
---|---|---|
IC~50~ (L858R/T790M) | 1 nM | H1975 cell line (phospho-EGFR inhibition) |
IC~50~ (Ex19del) | 12 nM | PC-9 cell line |
IC~50~ (Wild-type EGFR) | 493.8 nM | LoVo cell line |
In Vivo Efficacy | 80% tumor regression | EGFRL858R/T790M transgenic mice (5 mg/kg/day) |
Covalent Binding Target | Cysteine-797 | Irreversible inhibition of EGFR kinase activity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7